2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline
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Overview
Description
2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position and a tetrahydro-2H-pyran-4-yloxy group at the 6-position of the aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and tetrahydro-2H-pyran-4-ol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group of tetrahydro-2H-pyran-4-ol with the aniline derivative under basic conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline can be compared with similar compounds such as:
2-Fluoroaniline: Lacks the tetrahydro-2H-pyran-4-yloxy group, resulting in different chemical and biological properties.
6-(Tetrahydro-2H-pyran-4-yloxy)aniline: Lacks the fluorine atom, leading to variations in reactivity and applications.
Other Fluoroanilines:
Properties
IUPAC Name |
2-fluoro-6-(oxan-4-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-9-2-1-3-10(11(9)13)15-8-4-6-14-7-5-8/h1-3,8H,4-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMMOROAYXBQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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